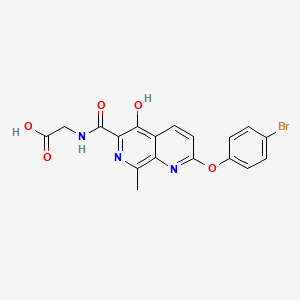

![molecular formula C22H28N2O7S B10836599 10-methoxy-6-(2-methylpropyl)-9-(3-methylsulfonylpropoxy)-2-oxo-7H-pyrido[2,1-a]phthalazine-3-carboxylic acid](/img/structure/B10836599.png)

10-methoxy-6-(2-methylpropyl)-9-(3-methylsulfonylpropoxy)-2-oxo-7H-pyrido[2,1-a]phthalazine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El compuesto “US10150740, Ejemplo 9” es un fármaco de molécula pequeña conocido por sus posibles aplicaciones terapéuticas. Es un derivado de las 6,7-dihidropirid[2,1-a]ftalazin-2-onas y se ha estudiado por su eficacia en el tratamiento y la profilaxis de la infección por el virus de la hepatitis B . La estructura del compuesto incluye un núcleo de pirid[2,1-a]ftalazina, que es crucial para su actividad biológica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de “US10150740, Ejemplo 9” implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen:

Formación del núcleo de pirid[2,1-a]ftalazina: Esto se logra mediante una reacción de ciclación que involucra precursores apropiados bajo condiciones controladas.

Modificaciones del grupo funcional: Se introducen varios grupos funcionales en la estructura del núcleo a través de reacciones de sustitución. Estas modificaciones son esenciales para mejorar la actividad biológica del compuesto.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para garantizar una alta pureza.

Métodos de producción industrial

En un entorno industrial, la producción de “US10150740, Ejemplo 9” implicaría escalar la ruta sintética al tiempo que se garantiza la consistencia y la calidad. Esto incluye:

Optimización de las condiciones de reacción: Se optimizan parámetros como la temperatura, la presión y la elección del disolvente para la producción a gran escala.

Automatización: Se emplean sistemas automatizados para manejar grandes volúmenes de reactivos y productos, reduciendo el error humano y aumentando la eficiencia.

Control de calidad: Se implementan medidas de control de calidad rigurosas para garantizar que el producto final cumpla con las especificaciones requeridas.

Análisis De Reacciones Químicas

Tipos de reacciones

“US10150740, Ejemplo 9” se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden usar para modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: El compuesto puede sufrir reacciones de sustitución en las que un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Oxidación: Se pueden usar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se pueden usar varios nucleófilos o electrófilos dependiendo de la sustitución deseada.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados del compuesto original, cada uno con posibles actividades biológicas diferentes.

Aplicaciones Científicas De Investigación

“US10150740, Ejemplo 9” tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la reactividad de los derivados de la pirid[2,1-a]ftalazina.

Biología: Se estudia el compuesto por sus interacciones con macromoléculas biológicas y sus efectos en los procesos celulares.

Medicina: Su potencial como agente terapéutico para la infección por el virus de la hepatitis B es un área de investigación importante.

Industria: La estructura única del compuesto lo convierte en un intermedio valioso en la síntesis de otros agentes farmacéuticos.

Mecanismo De Acción

El mecanismo de acción de “US10150740, Ejemplo 9” implica su interacción con dianas moleculares específicas dentro del virus de la hepatitis B. El compuesto inhibe la replicación del virus al interferir con su síntesis de ácido nucleico. Esto se logra mediante la unión a enzimas virales y la interrupción de su función, evitando así que el virus se multiplique .

Comparación Con Compuestos Similares

Compuestos similares

US10150740, Ejemplo 5: Otro derivado de la misma estructura del núcleo con diferentes grupos funcionales.

US10150740, Ejemplo 12: Un compuesto similar con modificaciones que mejoran su actividad contra el virus de la hepatitis B.

Singularidad

“US10150740, Ejemplo 9” destaca por sus modificaciones específicas que mejoran su eficacia y selectividad contra el virus de la hepatitis B. Su estructura única permite una mejor interacción con las dianas virales, lo que lo convierte en un candidato prometedor para el desarrollo terapéutico.

Propiedades

Fórmula molecular |

C22H28N2O7S |

|---|---|

Peso molecular |

464.5 g/mol |

Nombre IUPAC |

10-methoxy-6-(2-methylpropyl)-9-(3-methylsulfonylpropoxy)-2-oxo-7H-pyrido[2,1-a]phthalazine-3-carboxylic acid |

InChI |

InChI=1S/C22H28N2O7S/c1-14(2)11-23-12-15-8-21(31-6-5-7-32(4,28)29)20(30-3)9-16(15)18-10-19(25)17(22(26)27)13-24(18)23/h8-10,13-14H,5-7,11-12H2,1-4H3,(H,26,27) |

Clave InChI |

RECMZXKLBVQDRN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CN1CC2=CC(=C(C=C2C3=CC(=O)C(=CN31)C(=O)O)OC)OCCCS(=O)(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-methylindazol-3-yl)amino]pyridine-4-carboxylic acid](/img/structure/B10836516.png)

![methyl (2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-methylsulfanylbutanoate](/img/structure/B10836519.png)

![(3S)-3-[3-chloro-5-(trifluoromethoxy)phenyl]-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B10836520.png)

![(2R,3R)-3-amino-2-[(2-butylthieno[3,2-c]pyridin-4-yl)methyl]-2-hydroxy-4-methylsulfanylbutanoic acid](/img/structure/B10836525.png)

![(2R,3S)-3-amino-4-(5-fluoropyridin-2-yl)oxy-2-hydroxy-2-[[4-(4-methylcyclohexyl)oxypyridin-2-yl]methyl]butanoic acid](/img/structure/B10836528.png)

![tert-butyl (3S)-3-cyano-4-[3-[6-[ethyl(methylsulfonyl)amino]-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-5-yl]benzoyl]piperazine-1-carboxylate](/img/structure/B10836533.png)

![(2R)-N-benzyl-1-[5-(difluoromethyl)-6-methyl-7-oxo-[1,3]thiazolo[5,4-d]pyrimidin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B10836539.png)

![(2R,3S)-3-amino-2-hydroxy-2-[[4-(4-methylcyclohexyl)oxypyridin-2-yl]methyl]-4-pyrazin-2-yloxybutanoic acid](/img/structure/B10836546.png)

![(2R)-N-benzyl-1-(6-methyl-7-oxo-5-phenyl-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B10836564.png)

![8-[(4-chlorophenyl)methyl]-13-(cyclopropanecarbonyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one](/img/structure/B10836571.png)

![Butyl 2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]-2-methylpropanoate](/img/structure/B10836585.png)

![9,10-dimethoxy-2-oxo-6-propan-2-yl-7H-pyrido[2,1-a]phthalazine-3-carboxylic acid](/img/structure/B10836587.png)

![(2R)-N-benzyl-1-[6-(2-hydroxyethyl)-7-oxo-5-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B10836588.png)